

Molecular weight of (S)-N-Boc-Morpholine-2-acetic acid

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Compound of Interest

Compound Name: (S)-N-Boc-Morpholine-2-acetic acid

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An In-depth Technical Guide to **(S)-N-Boc-Morpholine-2-acetic acid**: Synthesis, Characterization, and Application

Introduction

(S)-N-Boc-Morpholine-2-acetic acid is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its unique structural features—a stereochemically defined morpholine core, a protected amine, and a carboxylic acid handle—make it a versatile synthon for constructing complex molecular architectures. The morpholine ring, in particular, is a privileged scaffold in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability^[1]. This guide provides a comprehensive overview of the molecule's properties, synthesis, analytical characterization, and strategic applications for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

The precise chemical identity and physical characteristics of a building block are foundational to its effective use in synthesis. **(S)-N-Boc-Morpholine-2-acetic acid** is characterized by a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of approximately 245.27 g/mol ^{[2][3]}. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial, as it prevents unwanted side reactions of the secondary amine while being readily removable under mild acidic conditions, allowing for subsequent synthetic transformations^[4].

Property	Value	Source(s)
Molecular Formula	C11H19NO5	[2][5]
Molecular Weight	245.27 g/mol	[2][3]
CAS Number	1257850-82-0	[5][6]
IUPAC Name	2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid	[5]
Physical Form	Solid	
Storage Conditions	2-8°C, sealed in a dry environment	[4]
Boiling Point	388.2°C at 760 mmHg (Predicted)	[4]
Canonical SMILES	CC(C)(C)OC(=O)N1CCO-- INVALID-LINK--C1	[5]
InChI Key	BBSISPMRGFJLDI-QMMMGPOBSA-N	[5]

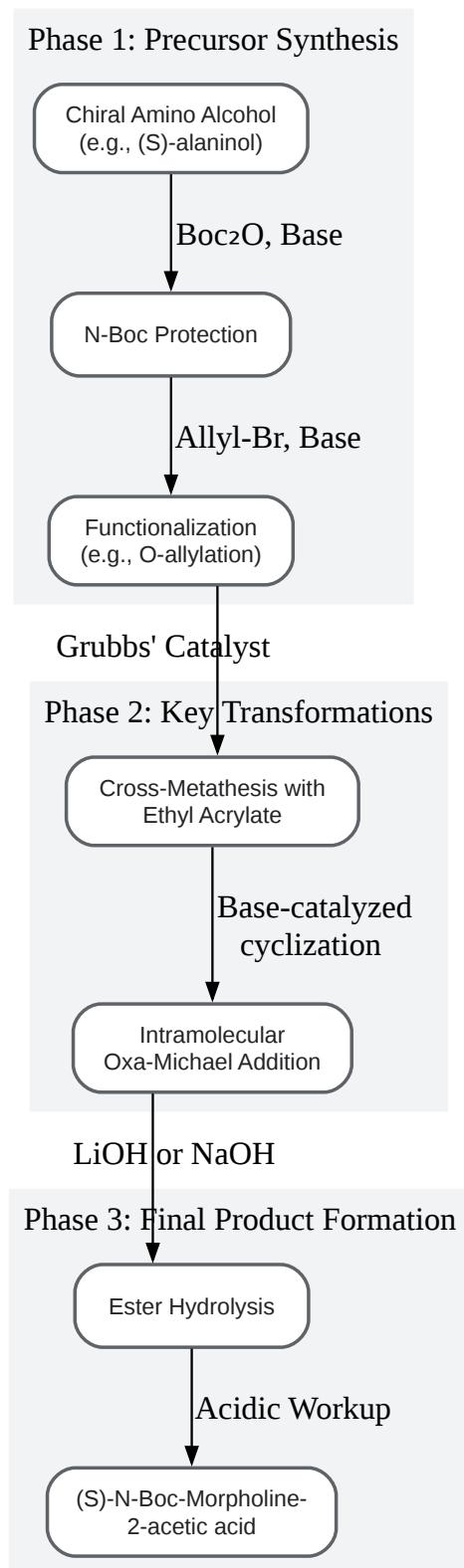
Synthesis Strategies and Methodologies

The enantioselective synthesis of substituted morpholines is a critical challenge in organic chemistry. The value of **(S)-N-Boc-Morpholine-2-acetic acid** lies in its defined stereochemistry, which necessitates synthetic routes that can control the chiral center at the C2 position. Several strategies have been developed for synthesizing chiral morpholine derivatives, often starting from readily available chiral precursors like amino alcohols or employing asymmetric catalysis[7][8].

One effective approach involves the construction of the morpholine ring through cyclization reactions. For instance, a synthetic pathway can be envisioned starting from a chiral amino alcohol, which undergoes a series of transformations to build the heterocyclic core and append the acetic acid side chain[9].

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of chiral morpholine acetic acid derivatives, highlighting the key stages of ring formation and functional group manipulation.



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Caption: Conceptual workflow for the synthesis of **(S)-N-Boc-Morpholine-2-acetic acid**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common synthetic strategies for related compounds[9][10].

Objective: To synthesize **(S)-N-Boc-Morpholine-2-acetic acid**.

Materials:

- (S)-N-Boc-2-(2-hydroxyethylamino)propan-1-ol (precursor)
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- Dess-Martin Periodinane (DMP)
- Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)
- Palladium on carbon (10% Pd/C)
- Hydrogen gas (H₂)
- Lithium hydroxide (LiOH)
- Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)
- Standard glassware and purification apparatus (silica gel chromatography)

Procedure:

- Protection & Activation: The synthesis would begin with a suitable, commercially available chiral precursor. For this hypothetical protocol, we assume a precursor that already contains the necessary atoms for the ring. The primary alcohol is selectively oxidized to an aldehyde using a mild oxidant like Dess-Martin Periodinane in DCM.
- Chain Elongation: The resulting aldehyde is subjected to a Wittig reaction with (carbethoxymethylene)triphenylphosphorane in THF to introduce the two-carbon acetate unit, forming an unsaturated ester.

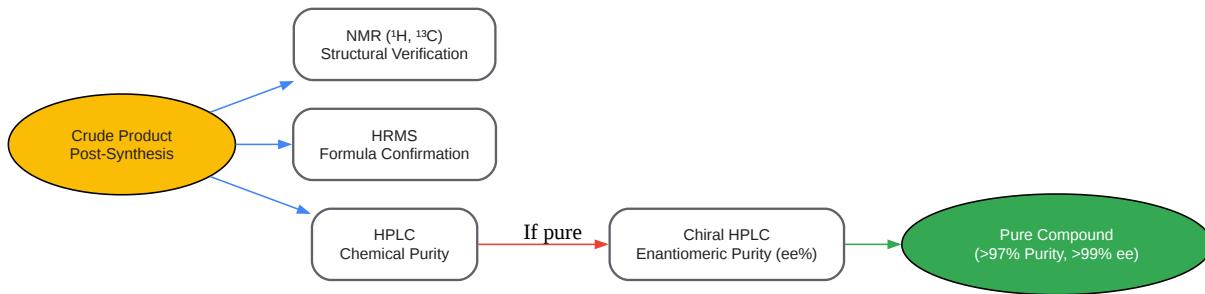
- Cyclization & Reduction: The N-Boc protecting group is removed under acidic conditions, and the resulting free amine undergoes an intramolecular aza-Michael addition to form the morpholine ring. The double bond is then reduced via catalytic hydrogenation (10% Pd/C, H₂ balloon) in methanol. The amine is then re-protected with Boc₂O.
- Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a mixture of THF and water.
- Purification: The reaction mixture is acidified and extracted with an organic solvent. The final product, **(S)-N-Boc-Morpholine-2-acetic acid**, is purified by silica gel chromatography to ensure high purity.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. A multi-technique analytical approach serves as a self-validating system for the protocol's success.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. ¹H NMR confirms the presence of all protons, including those from the Boc group, the morpholine ring, and the acetic acid moiety, while their splitting patterns and integrations confirm connectivity.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight, matching the calculated value for C₁₁H₁₉NO₅.
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity (enantiomeric excess, ee). The sample is run on a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification. Reverse-phase HPLC is used to assess chemical purity.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the strong C=O stretches of the carbamate (Boc group) and the acid.

Analytical Workflow Diagram



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Caption: Standard analytical workflow for quality control of the final product.

Applications in Medicinal Chemistry and Drug Discovery

The morpholine moiety is frequently employed by medicinal chemists to optimize the properties of drug candidates. Its inclusion can lead to improved solubility, reduced lipophilicity, and favorable metabolic profiles compared to more lipophilic amines[1].

- **Scaffold for CNS Drug Candidates:** The physicochemical properties of the morpholine ring, including its pKa, make it particularly suitable for developing drugs targeting the central nervous system (CNS)[1]. It can help molecules achieve the delicate balance of properties required to cross the blood-brain barrier.
- **Peptidomimetic Design:** The acetic acid functionality provides a convenient attachment point for amide bond formation. This allows **(S)-N-Boc-Morpholine-2-acetic acid** to be incorporated into peptide sequences or used as a scaffold to create peptidomimetics, which mimic the structure of natural peptides but with enhanced stability and bioavailability.
- **Fragment-Based Drug Discovery (FBDD):** As a chiral, functionalized fragment, this molecule can be used in FBDD campaigns. The morpholine core can make key interactions within a

target's binding site, while the acetic acid handle allows for synthetic elaboration to "grow" the fragment into a more potent lead compound. Pharmaceutical intermediates are crucial for linking basic research to drug production[11].

- **Synthesis of Bioactive Molecules:** Chiral N-Boc-morpholine carboxylic acids (a closely related class of compounds) have been utilized as key synthons in the preparation of reboxetine analogs, which are known for their activity as norepinephrine reuptake inhibitors.

Conclusion

(S)-N-Boc-Morpholine-2-acetic acid stands out as a high-value chiral building block for modern drug discovery. Its well-defined structure and versatile functional handles provide a reliable platform for synthesizing novel chemical entities with potentially superior pharmacological profiles. A thorough understanding of its properties, synthetic routes, and analytical validation is essential for researchers aiming to leverage its full potential in the development of next-generation therapeutics. The strategic incorporation of such scaffolds is a key enabler in the quest to escape "flatland" in medicinal chemistry and develop more effective and safer drugs[10].

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